molecular formula C16H19F6N3O2S B395911 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE CAS No. 309731-49-5

2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B395911
CAS No.: 309731-49-5
M. Wt: 431.4g/mol
InChI Key: VJFBNDYVFUZBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of trifluoromethyl groups and a benzothiophene ring structure suggests unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the benzothiophene ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly those containing trifluoromethyl groups, which are known for their electron-withdrawing properties.

Biology

In biological research, the compound may serve as a probe for studying enzyme interactions or as a precursor for developing bioactive molecules.

Medicine

In medicinal chemistry, the compound’s unique structure could be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

Mechanism of Action

The mechanism of action for 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-{[2,2,2-Trichloro-1-(isobutyrylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with trichloro groups instead of trifluoromethyl groups.

    2,2,2-Trifluoroethylamine: A simpler compound with a trifluoromethyl group and an amine group.

Uniqueness

The presence of both trifluoromethyl groups and a benzothiophene ring in 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-METHYLPROPANAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE makes it unique

Properties

CAS No.

309731-49-5

Molecular Formula

C16H19F6N3O2S

Molecular Weight

431.4g/mol

IUPAC Name

2-[[1,1,1,3,3,3-hexafluoro-2-(2-methylpropanoylamino)propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H19F6N3O2S/c1-7(2)12(27)24-14(15(17,18)19,16(20,21)22)25-13-10(11(23)26)8-5-3-4-6-9(8)28-13/h7,25H,3-6H2,1-2H3,(H2,23,26)(H,24,27)

InChI Key

VJFBNDYVFUZBEZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N

Canonical SMILES

CC(C)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

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